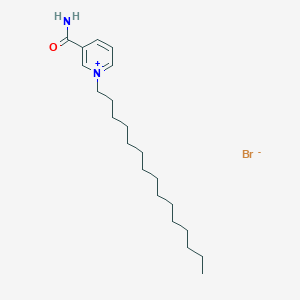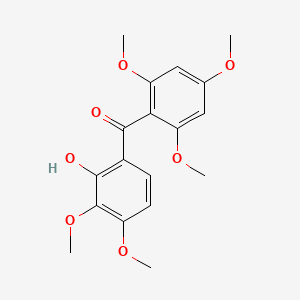
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanone group bonded to two phenyl rings, each substituted with methoxy and hydroxy groups. The presence of these functional groups contributes to its reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,2,3-trimethoxybenzene in the presence of polyphosphoric acid . This reaction proceeds under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the esterification process, followed by purification steps to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it useful in probing biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone: Similar in structure but with different substitution patterns.
2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one: Another compound with methoxy and hydroxy groups but a different core structure.
4,2’-Dihydroxy-3,4’,6’-trimethoxychalcone: A chalcone derivative with similar functional groups.
Uniqueness
(2-Hydroxy-3,4-dimethoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
42833-67-0 |
|---|---|
Fórmula molecular |
C18H20O7 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
(2-hydroxy-3,4-dimethoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O7/c1-21-10-8-13(23-3)15(14(9-10)24-4)16(19)11-6-7-12(22-2)18(25-5)17(11)20/h6-9,20H,1-5H3 |
Clave InChI |
WJRGPHLOBUNTKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C2=C(C=C(C=C2OC)OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


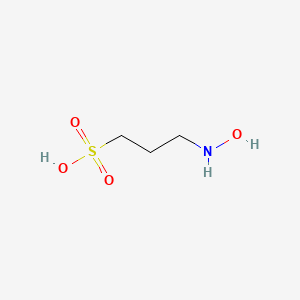
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
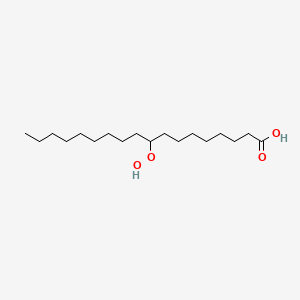
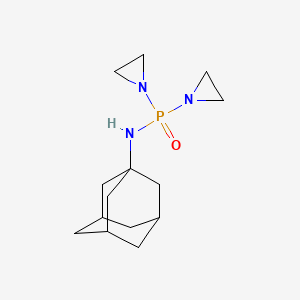
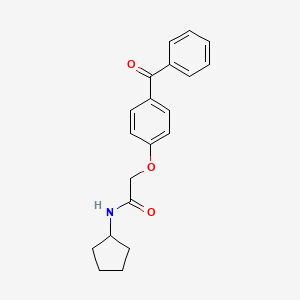
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
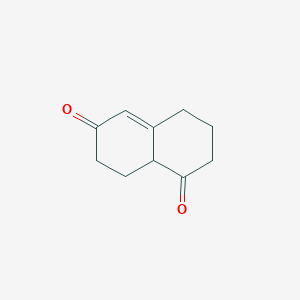
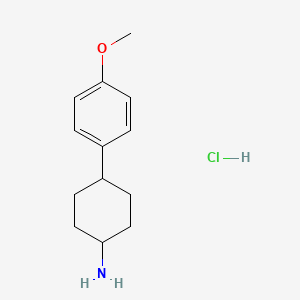
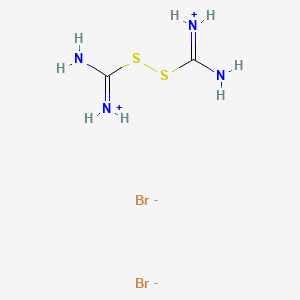
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

